molecular formula C21H31NO4 B1252144 anti-testosterone-3-CMO

anti-testosterone-3-CMO

Cat. No.: B1252144
M. Wt: 361.5 g/mol
InChI Key: VDYLVWGBLQNNAW-UVTKPVMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Testosterone 3-(O-carboxymethyl)oxime is the oxime O-ether formed from testosterone and (aminooxy)acetic acid. It derives from a testosterone.

Scientific Research Applications

Radioimmunoassay Development

Testosterone-3-O-carboxymethyl-oxime (T-3-CMO) derivatives play a crucial role in developing radioimmunoassay systems for testosterone (T) and dihydrotestosterone (DHT). By synthesizing and coupling T-3-CMO with bovine serum albumin (BSA), researchers have created effective immunogens for producing anti-T serum, which can be used in radioimmunological systems for clinical applications (Simionescu et al., 1990).

Enzyme Immunoassays (EIAs) Enhancement

T-3-CMO has been evaluated in enzyme immunoassays (EIAs) for its impact on sensitivity and specificity. Different combinations of antibodies and penicillinase-labeled T-3-CMO derivatives showed varying results in immunoassays, indicating their potential to optimize assay performance (Rassaie et al., 1992).

Monoclonal Antibody Production

The use of T-3-CMO is pivotal in producing monoclonal antibodies against testosterone. These antibodies are utilized in developing sensitive assays, such as enzyme-linked immunosorbent assays (ELISAs), to detect testosterone in various samples, including milk, indicating potential applications in food safety and endocrine-disrupting compound detection (Wang et al., 2016).

Testosterone Measurement

In the context of human serum testosterone measurement, T-3-CMO conjugated with bovine serum albumin has been used to raise specific antisera. This approach has led to the development of highly sensitive direct microtiter plate ELISAs for measuring testosterone, showcasing the applicability of T-3-CMO in clinical diagnostics (Banerjee et al., 2008).

Steroid Hormone Binding Studies

T-3-CMO is significant in studies exploring steroid hormone binding mechanisms. For instance, testosterone binding to the vascular endothelium and its impact on coronary vasodilatation have been studied using T-3-OCMO derivatives. This research provides insights into non-genomic mechanisms of testosterone-induced vasodilatation, relevant to cardiovascular health (Jones et al., 2004).

Properties

Molecular Formula

C21H31NO4

Molecular Weight

361.5 g/mol

IUPAC Name

2-[(E)-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/b22-14+/t15-,16-,17-,18-,20-,21-/m0/s1

InChI Key

VDYLVWGBLQNNAW-UVTKPVMCSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N/OCC(=O)O)/CC[C@]34C

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C

Pictograms

Irritant; Health Hazard

Synonyms

testosterone 3-(O-carboxymethyl)oxime
testosterone 3-CMOx

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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